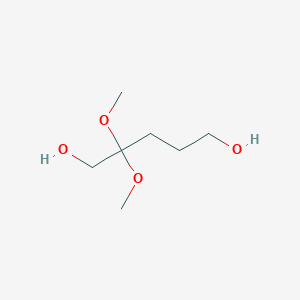

2,2-Dimethoxypentane-1,5-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethoxypentane-1,5-diol, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This molecule is synthesized through a multistep process and has found applications in various fields, including biomedicine, material science, and organic chemistry. In

Wissenschaftliche Forschungsanwendungen

Ecofriendly Synthesis

2,2-Dimethoxypropane and 3,3-dimethoxypentane, similar to 2,2-Dimethoxypentane-1,5-diol, are used in ecofriendly synthesis methods. Their reaction with 1,2-ethanediol and other analogues yields protected carbonyls under solvent-free conditions with microwave irradiation. This method offers an environmentally benign option for large-scale synthesis (Pério, Dozias, & Hamelin, 1998).

Prebiotic Chemistry

In prebiotic chemistry, 1,5-dimethoxypentane-2,4-dione (closely related to 2,2-Dimethoxypentane-1,5-diol) plays a role in the formation of tetrapyrrole macrocycles, essential for the prebiogenesis of complex molecules like porphyrinogens. These studies highlight the compositional richness and nuanced effects of reactants in prebiotic processes (Deans et al., 2016).

Antioxidant Synthesis

2,6-Dimethoxyphenol, a compound closely related to 2,2-Dimethoxypentane-1,5-diol, is modified enzymatically for higher antioxidant capacity. Laccase-mediated oxidation in specific media produces compounds like dimers with significantly enhanced antioxidant properties (Adelakun et al., 2012).

Radiolysis Studies

2,4-Dimethoxypentane, structurally similar to 2,2-Dimethoxypentane-1,5-diol, is used to understand the reactions of poly(vinyl methyl ether) under radiolytic conditions. These studies provide insights into the degradation and stabilization mechanisms of polymers under exposure to radiation (Janik et al., 2000).

Functionalized 1,3-Diketones Synthesis

The synthesis of functionalized 1,3-diketones, utilizing compounds like 1-polyfluoroalkyl-4,4-dimethoxypentane-1,3-dionates, highlights the influence of substituents on reaction conditions and product stability. These processes are crucial in developing specialized chemical products (Kudyakova et al., 2021).

Hetero-Diels-Alder Reactions

Axially chiral 1,1'-biaryl-2,2'-dimethanol, a compound structurally related to 2,2-Dimethoxypentane-1,5-diol, catalyzes hetero-Diels-Alder reactions. These reactions are essential in organic synthesis, providing a route to a wide variety of complex and enantioselective compounds (Unni et al., 2005).

Eigenschaften

IUPAC Name |

2,2-dimethoxypentane-1,5-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHDHGMLUWQRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCO)(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethoxypentane-1,5-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)

![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)